molecular formula C22H17N7S B11182564 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11182564
M. Wt: 411.5 g/mol
InChI Key: NJLMVRWRYWMQNF-UHFFFAOYSA-N
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Description

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzimidazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole ring, followed by its attachment to the triazine core through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or water, under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The triazine core can interact with nucleic acids or proteins, disrupting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety and have similar biological activities.

    Triazine derivatives: Compounds like atrazine and melamine share the triazine core and are used in agriculture and industry.

Uniqueness

6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the combination of the benzimidazole and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents.

Properties

Molecular Formula

C22H17N7S

Molecular Weight

411.5 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H17N7S/c1-3-9-15(10-4-1)23-19-27-20(24-16-11-5-2-6-12-16)29-22(28-19)30-21-25-17-13-7-8-14-18(17)26-21/h1-14H,(H,25,26)(H2,23,24,27,28,29)

InChI Key

NJLMVRWRYWMQNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=CC=C5

Origin of Product

United States

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